Ethyl 3-formyl-4-hydroxy-5-nitrobenzoate
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Overview
Description
Ethyl 3-formyl-4-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula C10H9NO6 It is a derivative of benzoic acid, featuring a formyl group, a hydroxyl group, and a nitro group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-formyl-4-hydroxy-5-nitrobenzoate typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of ethyl 4-hydroxybenzoate to introduce the nitro group, followed by formylation to add the formyl group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and formylation reagents such as formic acid or formyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using continuous flow synthesis techniques. This method allows for better control over reaction conditions, higher yields, and improved safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-formyl-4-hydroxy-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ethyl 3-carboxy-4-hydroxy-5-nitrobenzoate.
Reduction: Ethyl 3-formyl-4-hydroxy-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-formyl-4-hydroxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-formyl-4-hydroxy-5-nitrobenzoate involves its interaction with various molecular targets. The formyl group can act as an electrophile, participating in reactions with nucleophiles. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-3-nitrobenzoate: Similar structure but lacks the formyl group.
Ethyl 3-bromo-4-hydroxy-5-nitrobenzoate: Similar structure with a bromine atom instead of a formyl group.
Uniqueness
Ethyl 3-formyl-4-hydroxy-5-nitrobenzoate is unique due to the presence of both a formyl and a nitro group on the benzene ring.
Properties
Molecular Formula |
C10H9NO6 |
---|---|
Molecular Weight |
239.18 g/mol |
IUPAC Name |
ethyl 3-formyl-4-hydroxy-5-nitrobenzoate |
InChI |
InChI=1S/C10H9NO6/c1-2-17-10(14)6-3-7(5-12)9(13)8(4-6)11(15)16/h3-5,13H,2H2,1H3 |
InChI Key |
VPCIBCWJIROOMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=O |
Origin of Product |
United States |
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